molecular formula C20H20N2OS B2791121 Indolizin-2-yl(7-phenyl-1,4-thiazepan-4-yl)methanone CAS No. 1797562-24-3

Indolizin-2-yl(7-phenyl-1,4-thiazepan-4-yl)methanone

Cat. No.: B2791121
CAS No.: 1797562-24-3
M. Wt: 336.45
InChI Key: MJHXHWJZATVNRB-UHFFFAOYSA-N
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Description

Indolizin-2-yl(7-phenyl-1,4-thiazepan-4-yl)methanone is a heterocyclic compound featuring two distinct moieties:

  • Indolizin-2-yl: A bicyclic structure comprising fused pyrrole and pyridine rings, known for its aromaticity and prevalence in bioactive alkaloids.
  • 7-Phenyl-1,4-thiazepan-4-yl: A seven-membered ring containing sulfur and nitrogen atoms, substituted with a phenyl group.

Properties

IUPAC Name

indolizin-2-yl-(7-phenyl-1,4-thiazepan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2OS/c23-20(17-14-18-8-4-5-10-22(18)15-17)21-11-9-19(24-13-12-21)16-6-2-1-3-7-16/h1-8,10,14-15,19H,9,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJHXHWJZATVNRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CC=C2)C(=O)C3=CN4C=CC=CC4=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Indolizin-2-yl(7-phenyl-1,4-thiazepan-4-yl)methanone can be approached through various routes. One common method involves the reaction of indolizine derivatives with thiazepane precursors under specific conditions. For instance, the use of transition metal-catalyzed reactions and oxidative coupling has been reported to achieve the desired substitution patterns . Industrial production methods often involve scalable processes that ensure high yield and purity, such as continuous flow synthesis .

Mechanism of Action

The mechanism of action of Indolizin-2-yl(7-phenyl-1,4-thiazepan-4-yl)methanone involves its interaction with specific molecular targets. The indolizine moiety can bind to various receptors and enzymes, modulating their activity. The thiazepane ring may enhance the compound’s binding affinity and selectivity . These interactions can lead to the activation or inhibition of specific signaling pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Structural Analog: (4-Methylthiophen-2-yl)(7-phenyl-1,4-thiazepan-4-yl)methanone

  • Key Differences: Aromatic System: Replaces indolizine with a 4-methylthiophen-2-yl group, a smaller, sulfur-containing aromatic ring. Solubility: The methyl group on thiophene may enhance lipophilicity compared to the polarizable indolizine system.
Property Indolizin-2-yl Derivative 4-Methylthiophen-2-yl Derivative
Aromatic System Bicyclic indolizine Monocyclic thiophene
Heteroatoms N (indolizine), S, N S (thiophene), S, N
Predicted Bioactivity Alkaloid-like interactions Thiophene-based drug motifs

Structural Analog: (4-Ethylphenyl)[7-fluoro-4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone

  • Key Differences: Core Heterocycle: Benzothiazine (with sulfone groups) vs. thiazepane. Sulfone groups increase electron-withdrawing character and oxidation state. Substituents: Fluoro and 3-methylphenyl groups enhance steric bulk and electronic modulation. Stability: Sulfone groups may improve metabolic stability compared to the non-oxidized sulfur in thiazepane.
Property Indolizin-2-yl Derivative Benzothiazine Derivative
Core Heterocycle 1,4-Thiazepane 1,4-Benzothiazine (1,1-dioxido)
Oxidation State (S) S⁰ (thioether) S⁶ (sulfone)
Functional Groups Phenyl 4-Ethylphenyl, 7-fluoro, 3-methylphenyl

Thermal Stability Comparison with Tetrazole-Based Methanones

  • Di(1H-tetrazol-5-yl)methanone oxime: Decomposes at 288.7°C.
  • 5,5′-(Hydrazonometh-ylene)bis(1H-tetrazole): Decomposes at 247.6°C.

The indolizine-thiazepan methanone’s stability is likely lower due to fewer hydrogen-bonding opportunities compared to tetrazole systems, though experimental data is needed for confirmation.

Research Implications and Gaps

  • Data Limitations : Thermal stability, solubility, and pharmacological profiles require empirical validation.

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